molecular formula C27H35N5 B6019847 6,6-dimethyl-1-(2-methylphenyl)-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-5,7-dihydro-4H-indazol-4-amine

6,6-dimethyl-1-(2-methylphenyl)-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-5,7-dihydro-4H-indazol-4-amine

Cat. No.: B6019847
M. Wt: 429.6 g/mol
InChI Key: VYGCEXUGKSPIMJ-UHFFFAOYSA-N
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Description

6,6-dimethyl-1-(2-methylphenyl)-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-5,7-dihydro-4H-indazol-4-amine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-1-(2-methylphenyl)-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-5,7-dihydro-4H-indazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the introduction of the piperidine and pyridine moieties. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6,6-dimethyl-1-(2-methylphenyl)-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-5,7-dihydro-4H-indazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-1-(2-methylphenyl)-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-5,7-dihydro-4H-indazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-dimethyl-1-(2-methylphenyl)-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-5,7-dihydro-4H-indazol-4-amine is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6,6-dimethyl-1-(2-methylphenyl)-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-5,7-dihydro-4H-indazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5/c1-20-7-4-5-9-25(20)32-26-16-27(2,3)15-24(23(26)18-29-32)30-22-10-13-31(14-11-22)19-21-8-6-12-28-17-21/h4-9,12,17-18,22,24,30H,10-11,13-16,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGCEXUGKSPIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(CC(C3)(C)C)NC4CCN(CC4)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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